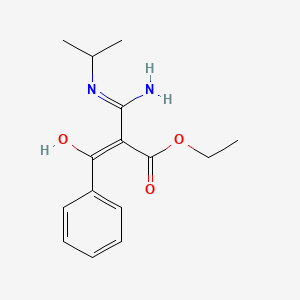
ethyl (2E)-3-amino-2-(phenylcarbonyl)-3-(propan-2-ylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(PROPAN-2-YL)AMINO]PROP-2-ENOATE is a synthetic organic compound characterized by its unique structure, which includes an ethyl ester, an amino group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(PROPAN-2-YL)AMINO]PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base to form the benzoyl derivative. This intermediate is then reacted with isopropylamine and an appropriate catalyst to introduce the amino group, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(PROPAN-2-YL)AMINO]PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typically employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(PROPAN-2-YL)AMINO]PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(PROPAN-2-YL)AMINO]PROP-2-ENOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and benzoyl groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(METHYL)AMINO]PROP-2-ENOATE
- ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(ETHYL)AMINO]PROP-2-ENOATE
- ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(BUTYL)AMINO]PROP-2-ENOATE
Uniqueness
ETHYL (2E)-3-AMINO-2-[(E)-BENZOYL]-3-[(PROPAN-2-YL)AMINO]PROP-2-ENOATE is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-3-phenyl-2-(N'-propan-2-ylcarbamimidoyl)prop-2-enoate |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-15(19)12(14(16)17-10(2)3)13(18)11-8-6-5-7-9-11/h5-10,18H,4H2,1-3H3,(H2,16,17)/b13-12+ |
InChI Key |
WRTFDGWATCVSFW-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=NC(C)C)N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















